molecular formula C9H8ClN3O2S2 B1317857 5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine CAS No. 880791-53-7

5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1317857
CAS RN: 880791-53-7
M. Wt: 289.8 g/mol
InChI Key: IMTLUOWYMZDTFC-UHFFFAOYSA-N
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Description

“5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine” is a chemical compound that is derived from 4-chlorobenzoic acid . It is a sulfonamide derivative, which is a class of compounds known for a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the sulfonamide group .

Scientific Research Applications

Synthesis and Antiviral Activity

Research has shown the synthesis of thiadiazole sulfonamides, including derivatives similar to "5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine," demonstrating certain antiviral activities. These compounds have been synthesized through a multi-step process starting from 4-chlorobenzoic acid, leading to the creation of new derivatives with potential applications in antiviral therapy (Chen et al., 2010).

Antioxidant and Anti-inflammatory Activities

Another study explored the synthesis of thiadiazol-2-amine derivatives that exhibited significant antioxidant and anti-inflammatory activities. These activities were comparable or superior to standard treatments, suggesting their utility in developing new therapeutic agents for diseases characterized by oxidative stress and inflammation (Sravya et al., 2019).

Antimicrobial and Antifungal Applications

Further research into sulfonyl-substituted thiadiazoles has identified compounds with promising antimicrobial and antifungal properties. These studies highlight the potential of thiadiazol-2-amine derivatives in addressing various bacterial and fungal infections, offering a foundation for new antibiotic and antifungal drug development (Sych et al., 2019).

Insecticidal Activity

The synthesis of new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives has shown remarkable results in insecticidal activity against cotton leafworm, suggesting potential applications in agricultural pest control (Ismail et al., 2021).

Carbonic Anhydrase Inhibitors

Thiadiazole derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating their potential in developing treatments for conditions where modulation of carbonic anhydrase activity is beneficial (Menchise et al., 2006).

Safety And Hazards

4-Chlorobenzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage. It may also be harmful if swallowed and may be corrosive to metals .

properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S2/c10-7-3-1-6(2-4-7)5-17(14,15)9-13-12-8(11)16-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTLUOWYMZDTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586067
Record name 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-amine

CAS RN

880791-53-7
Record name 5-[(4-Chlorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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